molecular formula C10H8S2 B101937 2-(Phenylthio)thiophene CAS No. 16718-12-0

2-(Phenylthio)thiophene

Cat. No. B101937
CAS RN: 16718-12-0
M. Wt: 192.3 g/mol
InChI Key: JQTBWKNYWACCRU-UHFFFAOYSA-N
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Patent
US05158971

Procedure details

To a suspension of N-chlorosuccinimide (7.8 g) in benzene (30 ml) was added dropwise, a solution of thiophenol (5.51 g) in benzene (20 ml) at room temperature. After 1 hour, the suspension was filtered, the filter pad washed with benzene and the filtrate evaporated under reduced pressure to give an orange oil. The oil was dissolved in dry tetrahydrofuran (20 ml) and added dropwise to a solution of 2-thienyl-lithium (prepared by the addition of n-butyllithium (20 ml, 2.5M) to thiophene (4.2 g) in dry tetrahydrofuran (30 ml) at -15° C. under nitrogen and stirred for 2 hours) at -15° C. under N2. The solution was stirred for 1 hour, allowed to warm to room temperature and stirred overnight. The reaction mixture was poured on to ice, extracted with ether (3×100 ml), dried over MgSO4 and evaporated under reduced pressure to give a brown oil. The oil was flash chromatographed on a Sorbsil C60-40/60H column using petroleum ether (40°-60° C.) to give a colourless oil, b.p. 161° C./20 mm pressure.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[Li].C([Li])CCC.S1C=CC=C1>C1C=CC=CC=1.O1CCCC1>[C:9]1([S:15][C:17]2[S:16][CH:20]=[CH:19][CH:18]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5.51 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Li]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.2 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours) at -15° C. under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the filter pad washed with benzene
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange oil
STIRRING
Type
STIRRING
Details
The solution was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
chromatographed on a Sorbsil
CUSTOM
Type
CUSTOM
Details
petroleum ether (40°-60° C.)
CUSTOM
Type
CUSTOM
Details
to give a colourless oil, b.p. 161° C./20 mm pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)SC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.